Ethyl 4-chloro-6-fluoropicolinate
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Overview
Description
Ethyl 4-chloro-6-fluoropicolinate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring.
Preparation Methods
The synthesis of Ethyl 4-chloro-6-fluoropicolinate typically involves the reaction of 4-chloro-6-fluoropicolinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-6-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-chloro-6-fluoropicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Agriculture: It is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-fluoropicolinate involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
Ethyl 4-chloro-6-fluoropicolinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-6-(trifluoromethyl)picolinate: Contains a trifluoromethyl group instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 4-chloro-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 |
InChI Key |
PCRHUMNFFUCCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)F |
Origin of Product |
United States |
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